Fluvastatin sodium

Übersicht

Beschreibung

Fluvastatin-Natrium ist ein Mitglied der Statin-Arzneimittelklasse, das hauptsächlich zur Behandlung von Hypercholesterinämie und zur Vorbeugung von Herz-Kreislauf-Erkrankungen eingesetzt wird. Es ist ein kompetitiver Inhibitor des Enzyms Hydroxymethylglutaryl-Coenzym-A-Reduktase, das eine entscheidende Rolle bei der Cholesterinbiosynthese spielt. Fluvastatin-Natrium wurde 1982 patentiert und 1994 für den medizinischen Gebrauch zugelassen. Es ist auch auf der Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation aufgeführt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fluvastatin-Natrium umfasst mehrere Schritte, beginnend mit der Kondensation eines Fluorphenyl-Indol-Derivats mit einem Heptenoic-Säure-Derivat. Der Prozess beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um die gewünschte Stereochemie und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Fluvastatin-Natrium beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess kann Schritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fluvastatin-Natrium durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Fluvastatin-Natrium kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in Fluvastatin-Natrium vorhandenen funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Fluvastatin-Natrium verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Fluvastatin-Natrium gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene oxidierte, reduzierte oder substituierte Derivate von Fluvastatin-Natrium umfassen .

Wissenschaftliche Forschungsanwendungen

Introduction to Fluvastatin Sodium

This compound is a member of the statin class of medications, primarily used for lowering cholesterol levels in patients with hypercholesterolemia. It functions as an HMG-CoA reductase inhibitor, which plays a critical role in cholesterol biosynthesis. This compound has been extensively studied for its therapeutic applications, particularly in cardiovascular health, and its efficacy in managing various lipid disorders.

Cardiovascular Disease Management

This compound is primarily indicated for the treatment of hyperlipidemia, specifically hypercholesterolemia. Its applications in cardiovascular disease management include:

- Reduction of LDL Cholesterol : Fluvastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels, which is crucial for reducing the risk of atherosclerosis and coronary artery disease .

- Prevention of Cardiovascular Events : Clinical studies have shown that fluvastatin can significantly reduce the incidence of major cardiovascular events such as heart attacks and strokes in high-risk populations .

Hyperlipidemia Treatment

Fluvastatin is utilized in various forms to treat different types of dyslipidemia:

- Primary Hyperlipidemia : It is prescribed for patients with elevated cholesterol levels due to genetic factors or lifestyle choices.

- Mixed Dyslipidemia : Fluvastatin is effective in managing patients with both elevated LDL and triglycerides .

Potential Neuroprotective Effects

Recent research suggests that fluvastatin may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis. Studies indicate that statins, including fluvastatin, might reduce neuroinflammation and improve cognitive function .

Anti-inflammatory Properties

Fluvastatin has been investigated for its anti-inflammatory effects, particularly in conditions characterized by chronic inflammation such as rheumatoid arthritis and systemic lupus erythematosus (SLE). The compound may help modulate inflammatory pathways, providing relief from symptoms associated with these diseases .

Analytical Applications

This compound has also been studied for its analytical applications:

- Electrochemical Analysis : Research has utilized voltammetric techniques to study the oxidation of fluvastatin on electrodes, aiding in the development of sensitive analytical methods for detecting this compound in pharmaceutical preparations and biological samples .

Case Study 1: Efficacy in Hypercholesterolemia

A clinical trial involving patients with high cholesterol demonstrated that fluvastatin at a dosage of 80 mg significantly reduced LDL levels compared to placebo. Patients experienced an average reduction of 25% in LDL cholesterol over six months .

Case Study 2: Cardiovascular Risk Reduction

In a study focusing on patients with established cardiovascular disease, fluvastatin was shown to lower the risk of recurrent cardiovascular events by approximately 30% when combined with lifestyle modifications .

Case Study 3: Neuroprotective Effects

A pilot study assessed the cognitive function in patients with mild cognitive impairment receiving fluvastatin. Results indicated improvements in memory and executive function over a year-long treatment period, suggesting potential benefits beyond lipid lowering .

Wirkmechanismus

Fluvastatin sodium works by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Atorvastatin: Another statin used to lower cholesterol levels.

Simvastatin: Similar to fluvastatin sodium, simvastatin is used to lower cholesterol levels but has different pharmacokinetic properties.

Pravastatin: Known for its lower potential for drug interactions, pravastatin is often preferred in patients taking multiple medications.

Uniqueness of this compound: this compound is unique among statins due to its entirely synthetic origin and its specific inhibition of hydroxymethylglutaryl-coenzyme A reductase. It has a lower potential for drug interactions compared to other statins, making it a suitable option for patients on complex medication regimens .

Biologische Aktivität

Ethyl 3-hydroxy-2,2-dimethylbutanoate, with the molecular formula and a molecular weight of 160.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Ethyl 3-hydroxy-2,2-dimethylbutanoate is classified as an ester and features a hydroxyl group along with two methyl groups on its butanoate backbone. The compound is typically synthesized through the esterification of 3-hydroxy-2,2-dimethylbutanol with an acid catalyst like sulfuric acid.

Biological Activity Overview

The biological activities of ethyl 3-hydroxy-2,2-dimethylbutanoate are primarily linked to its interactions with various biological systems. Research indicates that it may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although detailed investigations are still required to confirm these effects.

- Antitumor Activity : Some studies have indicated potential cytotoxic effects against cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development .

- Enzyme Interaction : The compound's hydroxyl group allows for hydrogen bonding with enzymes, potentially influencing enzymatic activity and cellular processes.

The mechanism by which ethyl 3-hydroxy-2,2-dimethylbutanoate exerts its biological effects involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Modulation of Enzyme Activity : By interacting with specific enzymes, the compound may alter metabolic pathways, leading to various physiological effects.

- Cell Membrane Interaction : Its lipophilic nature may allow it to penetrate cell membranes, affecting intracellular signaling pathways.

Case Studies

- Antimicrobial Activity :

- Cytotoxic Effects :

Comparative Analysis

| Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 3-hydroxy-2,2-dimethylbutanoate | Moderate | Significant | Enzyme interaction and membrane penetration |

| Ethyl 3-hydroxybutanoate | Low | Moderate | Limited enzyme interaction |

| Ethyl acetate | High | Low | Membrane disruption |

Eigenschaften

IUPAC Name |

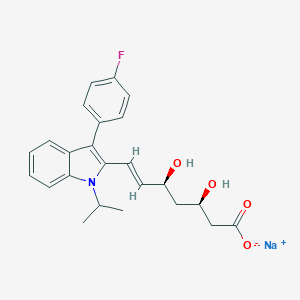

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009854 | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94061-80-0, 93957-55-2, 93957-54-1 | |

| Record name | Sri 62320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fluvastatin Sodium?

A1: this compound is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, ] It works by competitively inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol in the liver. [] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the uptake and catabolism of LDL cholesterol from the bloodstream, resulting in a reduction of serum total cholesterol and LDL cholesterol levels. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C24H25FNNaO4. It has a molecular weight of 434.45 g/mol. []

Q3: Is this compound stable in an acidic environment?

A3: this compound is known to be unstable in the acidic environment of the stomach. [] This instability can lead to degradation of the drug and reduced bioavailability.

Q4: How does the stability of this compound impact its formulation?

A4: Due to its instability in acidic environments, this compound formulations often require strategies to protect the drug from degradation in the stomach. This can include enteric coatings on tablets or capsules, or formulation as a self-microemulsifying drug delivery system (SMEDDS). []

Q5: How does the structure of this compound contribute to its activity?

A5: The structure of this compound is crucial for its interaction with the HMG-CoA reductase enzyme. The molecule contains a 3,5-dihydroxyheptanoic acid moiety, which is similar to the natural substrate of HMG-CoA reductase. This structural similarity allows this compound to bind to the enzyme's active site and inhibit its activity. []

Q6: What are some common formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

A6: Various formulation approaches have been explored to enhance the delivery and effectiveness of this compound:* Freeze-dried microspheres: Encapsulation in freeze-dried microspheres, particularly with Eudragit polymers, has demonstrated improvements in drug dissolution and sustained-release properties. []* Solvates: The development of this compound solvates has shown promise as stable intermediates for producing the amorphous form of the drug, potentially enhancing its solubility and bioavailability. []* Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS offer protection from the harsh acidic environment of the stomach and improve the permeability of this hydrophilic drug, addressing its low bioavailability. []* Extended-release tablets: Formulating this compound into extended-release tablets allows for once-daily dosing and potentially improves patient compliance due to reduced dosing frequency. [, ]* Biodegradable microspheres: The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) in microsphere formulations shows promise for sustained drug release, potentially improving its therapeutic efficacy. []

Q7: What is the bioavailability of this compound?

A7: this compound has a low absolute oral bioavailability of approximately 17%. This is attributed to its decreased permeability and high first-pass metabolism in the liver. [, ]

Q8: How is this compound metabolized?

A8: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, ] It undergoes extensive first-pass metabolism, leading to a significant reduction in the amount of drug that reaches systemic circulation.

Q9: What are the primary effects of this compound on lipid profiles?

A9: Clinical trials have shown that this compound effectively reduces total cholesterol, LDL cholesterol, and triglycerides in patients with hyperlipidemia. It has also been shown to increase HDL cholesterol levels, although the increase is generally modest. [, , ]

Q10: Has this compound been studied in the context of atherosclerosis?

A10: Yes, this compound has been researched for its potential benefits in managing atherosclerosis. Studies suggest that it can reduce carotid intima-media thickness, a marker of atherosclerosis progression, in patients with essential hypertension. []

Q11: What analytical methods are commonly used to quantify this compound?

A11: Several analytical techniques are employed for the detection and quantification of this compound, both in its pure form and pharmaceutical formulations:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for analyzing this compound in various matrices like bulk drug, tablet dosage forms, and plasma. [, , ]* Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This specific HPLC method is particularly useful for stability-indicating analyses, enabling the separation and quantification of this compound even in the presence of its degradation products. [, , , ] * UV-Spectrophotometry: This technique is valuable for quantifying this compound in solid dispersions and other formulations, offering a relatively simple and cost-effective analytical approach. []* Green Atomic Absorption Spectroscopy (AAS): This method offers an environmentally friendly alternative for determining this compound content in pure and pharmaceutical forms by measuring its sodium content. []* Headspace Gas Chromatography (HS-GC): This technique is particularly useful for analyzing volatile organic compounds, making it suitable for determining residual solvents in this compound samples to ensure product quality and safety. []

Q12: How are analytical methods for this compound validated?

A12: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of this compound quantification. The validation process commonly involves evaluating parameters such as linearity, accuracy, precision (both intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) following guidelines like those established by the International Conference on Harmonisation (ICH). [, , ]

Q13: What factors can affect the dissolution and solubility of this compound?

A13: Dissolution and solubility are critical factors influencing the bioavailability and therapeutic efficacy of this compound. Several factors can influence these properties:* Crystal form and Polymorphism: Different crystalline forms of this compound, including various polymorphs and hydrates, exhibit varying dissolution rates and solubilities, impacting the drug's overall bioavailability. []* Formulation excipients: The choice of excipients in this compound formulations significantly affects its dissolution and solubility. Excipients like lactose, microcrystalline cellulose, and various disintegrants can impact how readily the drug dissolves and becomes available for absorption. [, , ]* Particle size: Smaller particle sizes generally lead to increased surface area, enhancing the dissolution rate of this compound and improving its bioavailability. [, ]* pH of the dissolution medium: The pH of the surrounding environment significantly affects the solubility of this compound, with higher solubility observed at a higher pH. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.